N-(4-乙酰基-3-羟基-2-硝基苯基)乙酰胺

描述

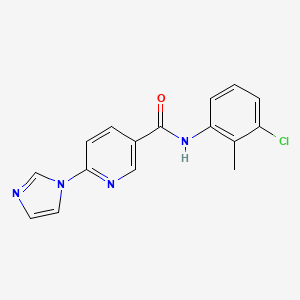

“N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O3 . It is also known by other names such as Acetanilide, 4’-nitro-; p-Acetamidonitrobenzene; p-Nitroacetanilide; p-Nitrophenylacetanilide; N- (4-Nitrophenyl)acetamide; N-Acetyl-p-nitroaniline; N-Acetyl-4-nitroaniline; 4-Nitroacetanilide; 4’-Nitroacetanilide .

Synthesis Analysis

The synthesis of “N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide” has been studied in the context of reactions of 4-HPA/PN/CO2 . In these reactions, N-(4-hydroxy-3-nitrophenyl)acetamide is one of the major products formed along with N,N0-(6,60-dihydroxy[1,10-biphenyl]-3,30-diyl)bisacetamide (dimer of 4-HPA) and a metastable N-acetyl-1,4-benzoquinone (NBQI) .Molecular Structure Analysis

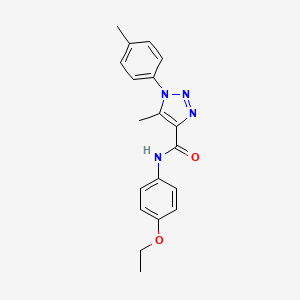

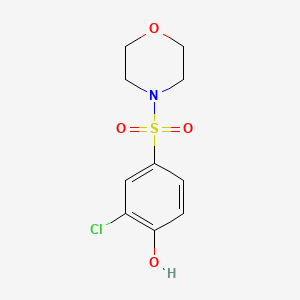

The molecular structure of “N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide” is available as a 2D Mol file . The compound’s NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom .Chemical Reactions Analysis

The chemical reactions involving “N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide” have been studied in the context of reactions of 4-HPA/PN/CO2 . In these reactions, N-(4-hydroxy-3-nitrophenyl)acetamide is one of the major products formed .科学研究应用

绿色合成应用:张群峰(2008 年)的一项研究证明了 N-(3-硝基-4-甲氧苯基)乙酰胺在偶氮分散染料绿色合成中的应用。本研究突出了在染料生产的氢化过程中使用新型催化剂的环境效益。

生物活性研究:Sergey Girel 等人(2022 年)进行的研究探索了各种 N-(2-羟基苯基)乙酰胺衍生物的生物活性。该研究表明它们在理解微生物相互作用和植物防御机制方面具有潜在用途。

溶剂变色和化学性质:I. G. Krivoruchka 等人(2004 年)的一项研究重点关注 N-(4-甲基-2-硝基苯基)乙酰胺的溶剂变色。本研究提供了对类似化合物与溶剂的化学行为和相互作用的见解。

光学性质分析:B. Wannalerse 及其同事(2022 年)研究了某些鸟苷酸衍生物的光学性质,包括 N-(4-硝基苯基)乙酰胺衍生物,突出了它们作为各种化学过程中指示剂的潜在用途。 (Wannalerse 等人,2022 年)

抗疟疾药物合成:M. Gemborys 等人(1978 年)研究了对乙酰氨基酚的代谢产物 N-羟基对乙酰氨基酚的合成及其在抗疟疾药物开发中的作用。

药物开发中的化学选择性乙酰化:Deepali B Magadum 和 G. Yadav(2018 年)对 2-氨基苯酚化学选择性乙酰化为 N-(2-羟基苯基)乙酰胺的研究突出了其在合成天然抗疟疾药物中的重要性。

安全和危害

The compound “N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide” has been classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), avoid release to the environment (P273), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as electrophilic substitution . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to stimulate an immune response and activate b cells , suggesting that N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide may have similar effects.

属性

IUPAC Name |

N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5(13)7-3-4-8(11-6(2)14)9(10(7)15)12(16)17/h3-4,15H,1-2H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKPFQKHCTXDDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-Methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]acetic acid](/img/structure/B2876576.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)

![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)

![5-Methyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2876586.png)

![3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2876589.png)